Product packaging for Gabapentin Lactam-d6(Cat. No.:)

Gabapentin Lactam-d6

Cat. No.: B1162750
M. Wt: 159.26
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization of Gabapentin (B195806) and its Chemical Analogs in Drug Development

Gabapentin is a structural analog of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). wikipedia.orgnih.gov Originally developed as an antiepileptic drug, its therapeutic applications have expanded to include the management of neuropathic pain. nih.govmdpi.com The development of Gabapentin spurred research into related compounds, known as gabapentinoids, which share a similar chemical backbone and mechanism of action. wikipedia.orgmdpi.com These compounds, including pregabalin, are a testament to the ongoing efforts in drug development to refine therapeutic efficacy and expand clinical applications. wikipedia.org The study of Gabapentin and its analogs, including their synthesis, metabolism, and degradation pathways, is a critical aspect of pharmaceutical sciences. openmedicinalchemistryjournal.com

Role of Deuterated Compounds in Advanced Analytical Science

Deuterated compounds, where one or more hydrogen atoms are replaced by their heavier isotope, deuterium (B1214612), play a pivotal role in modern analytical science. This isotopic substitution results in a molecule with a higher molecular weight but nearly identical chemical properties to its non-deuterated counterpart. The key advantage of deuteration lies in the kinetic isotope effect, where the carbon-deuterium (C-D) bond is stronger and more stable than the carbon-hydrogen (C-H) bond. ijeat.org This increased stability can slow down metabolic processes, making deuterated compounds valuable tools in pharmacokinetic studies to trace the metabolic fate of a drug. nih.govnih.gov

In analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS), deuterated compounds are widely used as internal standards. cerilliant.com Because they co-elute with the analyte of interest but are distinguishable by their mass, they allow for highly accurate and precise quantification by correcting for variations in sample preparation and instrument response. This has revolutionized the fields of clinical toxicology, therapeutic drug monitoring, and bioequivalence studies.

Significance of Gabapentin Lactam-d6 as a Research Standard and Analytical Marker

Gabapentin Lactam is a known impurity and the major degradation product of Gabapentin, formed through an intramolecular cyclization reaction. ncats.iooup.comoup.com Its presence in Gabapentin drug products is closely monitored to ensure the quality, stability, and safety of the final formulation. oup.com

This compound, with its six deuterium atoms, serves as an ideal internal standard for the quantification of Gabapentin Lactam. Its utility is paramount in stability-indicating analytical methods developed for Gabapentin drug substances and products. By using this compound, analytical chemists can accurately track the formation of the lactam impurity over time and under various stress conditions. This is crucial for establishing appropriate storage conditions and shelf-life for Gabapentin-containing pharmaceuticals.

Furthermore, in pharmacokinetic studies, the use of deuterated standards like Gabapentin-d6 and its lactam counterpart is essential for the precise measurement of the drug and its metabolites in biological fluids. This allows for a comprehensive understanding of the drug's absorption, distribution, metabolism, and excretion profile.

Below is a table summarizing the key chemical information for this compound:

PropertyValueSource
Chemical Name 3-Azaspiro- nih.govresearchgate.netdecan-3-one-d6 lgcstandards.com
Molecular Formula C₉H₉D₆NO lgcstandards.comscbt.com
Molecular Weight 159.26 g/mol lgcstandards.comscbt.com
Unlabeled CAS Number 64744-50-9 lgcstandards.comscbt.com

A comparison with related deuterated Gabapentin compounds highlights the specific application of this compound:

CompoundMolecular FormulaKey ApplicationSource
Gabapentin-d4C₉H₁₃D₄NO₂Internal standard for LC/MS/MS analysis of Gabapentin
Gabapentin-d6C₉H₁₁D₆NO₂Isotopic tracer in pharmacokinetic studies
This compound C₉H₉D₆NO Stability testing of Gabapentin formulations
Gabapentin-d10C₉H₇D₁₀NO₂Internal standard for GC/MS or LC/MS testing of Gabapentin cerilliant.com

The synthesis of Gabapentin Lactam itself can be achieved through various methods, including the Hofmann reaction of 1,1-cyclohexanediacetic acid monoamide or through transition metal-catalyzed C-H insertion reactions. lookchem.compku.edu.cn The formation of the lactam can also occur from Gabapentin under certain conditions, such as heating in the presence of aqueous acid. google.com

Properties

Molecular Formula

C₉H₉D₆NO

Molecular Weight

159.26

Synonyms

Gabapentin Related Compound A-d6;  3-Azaspiro-[4,5]decan-3-one-d6; 

Origin of Product

United States

Synthetic Methodologies and Isotopic Labeling Strategies for Gabapentin Lactam D6

Chemical Synthesis Pathways for Gabapentin (B195806) Lactam

Gabapentin Lactam, chemically known as 2-azaspiro[4.5]decan-3-one, is primarily recognized as a degradation product of gabapentin. Its formation is a key consideration in the manufacturing and storage of gabapentin-containing products.

Intramolecular Cyclization Mechanisms of Gabapentin to Gabapentin Lactam

The principal route to Gabapentin Lactam is through the intramolecular cyclization of gabapentin. researchgate.netnih.gov This reaction involves a nucleophilic attack by the amine group on the carboxylic acid group within the same molecule, resulting in the formation of a five-membered lactam ring and the elimination of a water molecule. nih.gov

Several factors can influence the rate of this lactamization process:

pH: The cyclization is pH-dependent, with an increased rate observed in mild pH conditions. researchgate.net The reaction rate is minimized at a pH between 5.5 and 6. nih.gov

Temperature: Elevated temperatures promote the degradation of gabapentin to its lactam form. researchgate.netnih.gov

Mechanical Stress: Manufacturing processes such as milling can induce mechanical and thermal stress, leading to an increased rate of lactamization. researchgate.netnih.gov The duration of milling has been shown to correlate with higher levels of the lactam impurity. nih.gov

Moisture: The presence of water can facilitate the cyclization reaction, particularly during processes like wet granulation. google.comnipte.org Conversely, in solid-state milled gabapentin, the lactamization rate was found to be highest under low humidity conditions and decreased with increasing humidity. nih.gov

Computational studies using density functional theory (DFT) have provided insight into the energy landscape of this reaction. researchgate.net These studies indicate that the conversion of the stable crystalline form of gabapentin to a more disordered, unstable isomer is a primary step in the degradation process. researchgate.net The lactam form is thermodynamically more stable than gabapentin, which explains the experimental preference for lactamization. researchgate.net

Alternative Synthetic Routes to 2-azaspiro[4.5]decan-3-one Derivatives

While intramolecular cyclization is the most direct route from gabapentin, other synthetic strategies exist for creating the 2-azaspiro[4.5]decan-3-one scaffold and its derivatives.

One established method involves a Hofmann rearrangement of 1,1-cyclohexanediacetic acid monoamide. lookchem.com This process can be carried out using various chlorinating agents like trichloroisocyanuric acid. The resulting gabapentin can then be cyclized to the lactam under heating. lookchem.com

Another approach is the Knoevenagel condensation of cyclohexanone (B45756) derivatives with cyanoacetamide, followed by catalytic hydrogenation . This two-step process leads to the formation of the spirocyclic lactam.

More modern techniques include gold carbene-mediated dearomatization . researchgate.net This method utilizes gold carbene species derived from ynamides for an efficient synthesis of 2-azaspiro[4.5]decan-3-ones, avoiding the need for hazardous diazo compounds. researchgate.net The resulting spirocyclic product can be further transformed into a gabapentin derivative. researchgate.net

Additionally, iridium-catalyzed C-H amidation has been explored. pku.edu.cn This method involves the intramolecular C-H insertion of diazoacetamides to form γ-lactams. A phthalimide-protected gabapentin derivative has been successfully converted to the corresponding lactam in high yield using this catalytic system. pku.edu.cn

Derivatives of 2-azaspiro[4.5]decan-3-one can also be synthesized through reactions like the N-Mannich reaction , where gabapentin lactam is reacted with formaldehyde (B43269) and various primary amines. jetir.orgscispace.com

Deuteration Techniques for Gabapentin Lactam-d6 Synthesis

The synthesis of this compound requires the specific incorporation of deuterium (B1214612) atoms into the molecular structure. This isotopic labeling is invaluable for its use as an internal standard in mass spectrometry-based bioanalytical methods. umweltbundesamt.de

Regiospecific Isotopic Incorporation Methods

Achieving regiospecific deuteration—the placement of deuterium at precise locations—is a key challenge. Several strategies can be employed, often involving the use of deuterated reagents or solvents.

Acid- or Base-Catalyzed Exchange: This is a traditional method for incorporating deuterium. unam.mx Labile protons, such as those on amine and carboxylic acid groups, can be exchanged for deuterium by treatment with deuterated acids (e.g., DCl in D₂O) or bases (e.g., NaOD in CD₃OD). Exchange at α-carbons can also be facilitated under basic conditions. However, this method is not suitable for non-enolizable positions and may require multiple treatments to achieve high isotopic purity. unam.mx

Reduction with Deuterated Reagents: Functional groups can be reduced using deuterated reducing agents to introduce deuterium. unam.mx

Starting with Deuterated Precursors: A highly effective method for ensuring specific deuteration is to begin the synthesis with a commercially available deuterated building block. nih.gov For instance, a synthesis starting with a deuterated cyclohexanone derivative would result in deuterium incorporation within the cyclohexane (B81311) ring of the final this compound molecule.

Development of High Isotopic Purity Production Protocols

The utility of this compound as an internal standard is directly dependent on its isotopic purity. High isotopic purity ensures that the mass spectrometric signal is distinct from the non-deuterated analyte, leading to accurate quantification. nih.gov

Achieving high isotopic purity involves several considerations:

Minimizing Isotopic Contamination: Throughout the synthesis, it is crucial to handle deuterated solvents and reagents under an inert and anhydrous atmosphere (e.g., dry nitrogen or argon) to prevent contamination from atmospheric moisture (H₂O). eurisotop.com This prevents back-exchange of deuterium for hydrogen.

Purification Techniques: After synthesis, purification methods are employed to remove chemical impurities and undesired isotopologues (e.g., d5 or d7 species). Chromatographic techniques are often used for this purpose.

Quality Control: Rigorous analytical testing is essential to confirm the final product's chemical and isotopic purity. eurisotop.comukisotope.com Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to determine the degree and location of deuteration. nih.govnih.gov Quantitative NMR (qNMR) has been validated as a reliable method for determining the concentration of Gabapentin Lactam. nih.gov

The development of robust production protocols that combine efficient synthesis with stringent purification and quality control measures is paramount for producing high-purity this compound suitable for its intended applications. ukisotope.com

Below is a data table summarizing the synthesis and deuteration methods.

Method Description Key Features Reference(s)
Intramolecular Cyclization Gabapentin undergoes cyclization to form Gabapentin Lactam.Influenced by pH, temperature, and mechanical stress. researchgate.netnih.gov
Hofmann Rearrangement 1,1-cyclohexanediacetic acid monoamide is converted to gabapentin, then cyclized.Uses chlorinating agents. lookchem.com
Knoevenagel Condensation & Hydrogenation Cyclohexanone derivatives and cyanoacetamide are reacted and then hydrogenated.A two-step process to form the spirocyclic lactam.
Gold Carbene-Mediated Dearomatization Gold carbene species from ynamides catalyze the formation of the lactam ring.Avoids hazardous diazo compounds. researchgate.net
Iridium-Catalyzed C-H Amidation Intramolecular C-H insertion of a protected gabapentin derivative.High yield catalytic process. pku.edu.cn
Acid/Base-Catalyzed Exchange Exchange of labile protons with deuterium from deuterated solvents/reagents.Cost-effective but may require multiple steps for high purity. unam.mx
Use of Deuterated Precursors Synthesis starts with a deuterated building block.Ensures regiospecificity and high deuterium incorporation. nih.gov

Advanced Analytical Characterization of Gabapentin Lactam D6

Spectroscopic Techniques for Structural and Isotopic Purity Confirmation

Spectroscopic methods are fundamental in verifying the chemical structure and confirming the successful incorporation and position of deuterium (B1214612) atoms in Gabapentin (B195806) Lactam-d6.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating molecular structure. In the context of Gabapentin Lactam-d6, ¹H-NMR and ¹³C-NMR are indispensable for confirming the successful deuterium labeling. nih.gov

¹H-NMR: The ¹H-NMR spectrum of this compound is compared against its non-deuterated counterpart. The absence or significant reduction of proton signals at specific chemical shifts corresponding to the deuterated positions confirms the isotopic labeling. For Gabapentin Lactam, the protons on the cyclohexane (B81311) ring typically appear as a complex multiplet. In the d6 variant, where the deuterium atoms are on the cyclohexane ring, a marked simplification and decrease in the integration of this region are expected.

¹³C-NMR: While ¹H-NMR confirms the absence of protons, ¹³C-NMR provides direct evidence of the carbon-deuterium bonds. The signals for carbons attached to deuterium atoms exhibit a characteristic triplet splitting pattern (due to C-D coupling) and a slight upfield shift compared to the corresponding signals in the non-deuterated compound. The chemical shifts for the lactam carbonyl carbon and other carbons in the structure remain largely unaffected, providing a stable frame of reference. spectrabase.com Spectral analysis of related ε-lactams shows the carbonyl carbon typically resonates around 175-177 ppm.

Interactive Table: Representative NMR Data for Lactam Structures

Nucleus Typical Chemical Shift (ppm) Expected Observation in this compound
¹H Varies (aliphatic region) Reduced signal intensity in the cyclohexane region.
¹³C ~175 (C=O), 20-60 (aliphatic) Upfield shift and triplet splitting for deuterated carbons.

Mass spectrometry (MS) is a cornerstone for determining the molecular weight and assessing the isotopic enrichment of this compound. lgcstandards.com The molecular weight of this compound is 159.26 g/mol , which is six mass units higher than the non-deuterated form (153.22 g/mol ). lgcstandards.comcaymanchem.com

LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique used for quantification. bmuv.deumweltbundesamt.de In positive ion mode electrospray ionization (ESI), this compound would be detected as its protonated molecule [M+H]⁺ at m/z 160.2. For its non-deuterated counterpart, the protonated molecule [M+H]⁺ is observed at m/z 154.1. semanticscholar.orgresearchgate.net The fragmentation pattern (MS2 spectrum) is crucial for structural confirmation. The fragmentation of the non-deuterated Gabapentin Lactam [M+H]⁺ ion (m/z 154.1) can be compared with the d6 version to ensure the deuterium labels are retained on specific fragments, further confirming their location. massbank.eumassbank.eu

GC-MS: Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, often requiring derivatization to increase the volatility of the analyte. nih.govresearchgate.net For instance, derivatization with agents like trimethylsilyl (B98337) (TMS) or alkyl chloroformates makes the compound suitable for GC analysis. nih.govscience.gov The resulting mass spectrum of the derivatized this compound would show a corresponding mass shift, and its fragmentation pattern would be indicative of the deuterated structure.

Interactive Table: Key Mass Spectrometry Data for Gabapentin Lactam and its d6 Variant

Compound Ionization Mode Precursor Ion (m/z) Key Fragment Ions (m/z) of Non-deuterated Form
Gabapentin Lactam ESI (+) 154.1 [M+H]⁺ semanticscholar.orgresearchgate.net Varies with collision energy massbank.eumassbank.eu

Fourier-Transform Infrared (FT-IR) spectroscopy provides information about the functional groups present in a molecule. nih.gov The FT-IR spectrum of this compound is characterized by specific absorption bands. wdh.ac.id A strong absorption band corresponding to the lactam carbonyl (C=O) stretching vibration is expected, typically around 1700 cm⁻¹. nih.govnih.gov The N-H stretching vibration of the lactam will also be present. The most significant difference in the spectrum of the d6 isotopologue compared to the standard will be the presence of C-D stretching vibrations, which appear at a lower frequency (around 2100-2200 cm⁻¹) than C-H stretching vibrations (around 2800-3000 cm⁻¹). This clear distinction helps to confirm the presence of the deuterium labels. researchgate.net

Mass Spectrometry (MS, LC-MS/MS, GC-MS) for Molecular Mass and Fragmentation Analysis

Chromatographic Purity Assessment and Enantiomeric Separations

Chromatographic techniques are essential for determining the chemical purity of this compound, identifying any related substances or impurities, and for separating enantiomers if applicable.

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of this compound and quantifying impurities. jclmm.comthermofisher.com Since Gabapentin Lactam lacks a strong chromophore, UV detection can be challenging, often requiring low wavelengths (e.g., 210 nm) or alternative detection methods. europeanpharmaceuticalreview.comnih.gov

A typical reversed-phase HPLC method might use a C8 or C18 column with a mobile phase consisting of a buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.govresearchgate.net The method must be able to separate this compound from its parent drug, Gabapentin-d6, and any potential synthesis byproducts or degradants. researchgate.net Method validation includes assessing specificity, linearity, accuracy, and precision to ensure reliable purity measurements. jclmm.comresearchgate.net The use of a charged aerosol detector (CAD) can be beneficial for chromophore-deficient compounds like gabapentin and its impurities, allowing for more sensitive quantitation. thermofisher.comeuropeanpharmaceuticalreview.com

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. openaccessjournals.com Due to the low volatility of this compound, derivatization is necessary prior to GC analysis. researchgate.net Chemical derivatization converts the analyte into a more volatile and thermally stable compound. science.gov Common derivatizing agents include alkyl chloroformates or silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which react with the active hydrogen of the lactam nitrogen. nih.govresearchgate.net The resulting derivative can then be analyzed by GC, typically with a flame ionization detector (FID) or a mass spectrometer (MS). This approach is particularly useful for detecting and quantifying volatile or semi-volatile impurities that may not be easily analyzed by HPLC. researchgate.net

Applications of Gabapentin Lactam D6 in Quantitative Chemical Analysis

Role as an Internal Standard in Isotope Dilution Mass Spectrometry

The primary application of Gabapentin (B195806) Lactam-d6 is as an internal standard in isotope dilution mass spectrometry, most notably in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods.

Development and Validation of LC-MS/MS Methods for Gabapentin Quantification

The development and validation of robust analytical methods are crucial for the accurate quantification of drugs and their metabolites in biological matrices and pharmaceutical formulations. Gabapentin Lactam-d6 plays a pivotal role in these LC-MS/MS methods. By adding a known amount of the deuterated internal standard to a sample, any variations in sample preparation, injection volume, and ionization efficiency can be normalized, leading to highly accurate and precise measurements of the non-deuterated analyte, Gabapentin.

Several studies have detailed the validation of LC-MS/MS methods for Gabapentin quantification using deuterated internal standards. nih.govmdpi.com These methods are validated according to stringent guidelines, such as those from the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH), to ensure they meet the required standards for accuracy, precision, linearity, range, specificity, and robustness. capes.gov.brturkjps.org For instance, a validated method demonstrated linearity for Gabapentin over a specific concentration range, with a high correlation coefficient (r² > 0.99). mdpi.com Validation characteristics often include assessments of intra- and inter-assay precision and accuracy at various quality control levels. mdpi.com

The table below summarizes typical validation parameters for an LC-MS/MS method for Gabapentin quantification.

Validation ParameterTypical Acceptance Criteria
Linearity (r²)> 0.99
Intra-assay Precision (CV%)< 15% (< 20% for LLOQ)
Inter-assay Precision (CV%)< 15% (< 20% for LLOQ)
Accuracy85-115% (80-120% for LLOQ)
SpecificityNo significant interference at the retention time of the analyte and IS
RobustnessMethod performance remains acceptable with small, deliberate variations in method parameters

Data compiled from multiple sources detailing LC-MS/MS method validation. mdpi.comturkjps.org

Application in Trace Analysis and Method Robustness Studies

The use of this compound is particularly advantageous in trace analysis, where the concentration of the analyte is very low. Its distinct mass spectrometric signal, separated from the non-deuterated analyte, allows for sensitive and selective detection, even in complex matrices like blood or plasma. nih.govwa.gov This is critical for pharmacokinetic studies where drug concentrations are monitored over time.

Furthermore, this compound is employed in method robustness studies. During these studies, key method parameters such as mobile phase composition, flow rate, and pH are intentionally varied to assess the method's reliability under different conditions. turkjps.org The consistent performance of the internal standard relative to the analyte across these variations confirms the robustness of the analytical method.

Utility in Impurity Profiling and Degradation Product Monitoring

Gabapentin can degrade to form Gabapentin Lactam, a cyclic impurity. researchgate.netnih.gov Monitoring and controlling this impurity is a critical aspect of quality control for Gabapentin drug substances and products.

Kinetic Studies on Gabapentin Lactam Formation under Controlled Degradation Conditions

Understanding the rate and mechanism of Gabapentin Lactam formation is crucial for developing stable formulations. Kinetic studies are performed under various stress conditions, such as heat, humidity, and different pH levels, to investigate the degradation pathway. researchgate.netmdpi.comnih.gov In these studies, this compound can be used as an internal standard to accurately quantify the formation of Gabapentin Lactam over time.

Research has shown that the lactamization of Gabapentin can occur in both the solid state and in solution. researchgate.netmdpi.com Factors such as mechanical stress (e.g., milling) and low humidity can accelerate the formation of Gabapentin Lactam in the solid state. researchgate.netnih.gov In solution, the kinetics of lactam formation have been studied at elevated temperatures and various pH levels. researchgate.netmdpi.com These studies provide valuable insights into the degradation process, enabling the formulation of more stable Gabapentin products.

Isotopic Tracer Applications in Mechanistic Studies

Beyond its role as an internal standard, this compound has potential applications as an isotopic tracer in mechanistic studies. While direct studies utilizing this compound as a tracer are not extensively documented in the provided context, the use of deuterated compounds in general for such purposes is a well-established scientific practice. medchemexpress.com

By introducing this compound into a biological or chemical system, researchers could potentially track its metabolic fate or its involvement in specific chemical reactions. The deuterium (B1214612) atoms act as a "heavy" label, allowing the molecule to be distinguished from its non-deuterated counterparts using mass spectrometry. This could provide insights into metabolic pathways or the mechanisms of chemical degradation.

Elucidation of Reaction Mechanisms in Pharmaceutical Degradation

Gabapentin is known to be susceptible to chemical degradation, particularly during storage and manufacturing processes that involve heat or mechanical stress. researchgate.net The principal degradation pathway is an intramolecular cyclization, or lactamization, where the amine group attacks the carboxylic acid group, forming Gabapentin Lactam and eliminating a molecule of water. researchgate.netnih.gov This lactamization is a significant concern as it leads to a loss of the active pharmaceutical ingredient and the formation of an impurity that may have different biological properties. researchgate.netresearchgate.net

To monitor and quantify the formation of Gabapentin Lactam during pharmaceutical stability testing, a robust and sensitive analytical method is required. caymanchem.com This is where this compound plays a crucial role. It is employed as an internal standard in quantitative LC-MS methods. kobv.de The incorporation of deuterium atoms results in a compound that is chemically identical to Gabapentin Lactam but has a higher molecular weight. medchemexpress.com This mass difference allows the mass spectrometer to distinguish between the analyte (Gabapentin Lactam) and the internal standard (this compound), even if they co-elute during chromatographic separation. nih.gov

The use of a SIL internal standard like this compound is superior to using a structural analog because it corrects for variations in sample preparation, injection volume, and, most importantly, matrix effects that can suppress or enhance the ionization of the analyte in the mass spectrometer's source. scispace.comnih.gov By adding a known amount of this compound to samples before analysis, the concentration of the formed Gabapentin Lactam can be calculated with high precision and accuracy based on the ratio of their respective signal intensities. scispace.com This allows for the precise study of degradation kinetics under various conditions, such as high humidity and temperature, aiding in the development of stable Gabapentin formulations. researchgate.netnih.gov

Table 1: Mass Spectrometric Properties of Gabapentin Lactam and its Deuterated Standard
CompoundMolecular FormulaFormula Weight (g/mol)Precursor Ion (m/z)Product Ion (m/z)
Gabapentin LactamC₉H₁₅NO153.2154.195.1
This compoundC₉H₉D₆NO159.3160.3101.1 kobv.de

Investigation of Metabolic Pathways in in vitro or Preclinical in vivo Systems (non-human)

While Gabapentin is known to undergo minimal metabolism in humans, with the majority of the drug excreted unchanged, it is still essential during drug development to investigate any potential metabolic pathways in preclinical models. nih.govwikipedia.org These studies are typically conducted using in vitro systems, such as liver microsomes or hepatocytes from preclinical species (e.g., rats, dogs), or in in vivo animal studies. admescope.com The goal is to identify and quantify any metabolites to ensure they are also present in the toxicity species, a concept known as "Metabolites in Safety Testing" (MIST). admescope.com

Although the formation of Gabapentin Lactam is primarily a chemical degradation issue, its potential formation through metabolic processes must be assessed. nih.govcaymanchem.com Studies have explored the effects of Gabapentin on enzymes involved in the metabolism of neurotransmitters like glutamate (B1630785) and GABA in rat brain tissue. nih.gov For instance, Gabapentin was found to be a potent competitive inhibitor of branched-chain amino acid aminotransferase (BCAA-T) in rat brain homogenates. nih.gov

In any such in vitro or preclinical in vivo study designed to quantify the formation of Gabapentin Lactam, this compound would serve as the ideal internal standard for LC-MS analysis. scispace.com Its application allows for the accurate quantification of trace levels of Gabapentin Lactam that may be formed in complex biological matrices like plasma or microsomal incubates. nih.govtandfonline.com The stable isotope-labeled standard compensates for analyte loss during sample extraction and for matrix-induced variations in MS signal, which is crucial for achieving reliable quantitative results. nih.gov For example, in an in vitro study, rat liver microsomes would be incubated with Gabapentin, and the reaction would be stopped at various time points. This compound would be added during the sample workup to enable precise measurement of any generated Gabapentin Lactam. scispace.com This ensures that even minor metabolic pathways are not overlooked and are accurately characterized. admescope.com

Table 2: Representative Design of an in vitro Metabolic Stability Assay
ParameterDescription
Test System Rat Liver Microsomes
Test Compound Gabapentin
Analyte of Interest Gabapentin Lactam
Internal Standard This compound
Analytical Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Purpose To quantify the rate of formation of Gabapentin Lactam in a preclinical in vitro system, ensuring accurate results through the use of a stable isotope-labeled internal standard. scispace.comnih.gov

Preclinical Research and Investigational Studies Involving Gabapentin Lactam Non D6 and D6

In vitro Biological Activity Assessments of Gabapentin (B195806) Lactam

Studies on Neurochemical Modulation and Receptor Interactions in Cellular Models

While gabapentin's primary mechanism involves binding to the α2δ subunit of voltage-gated calcium channels, its cyclic byproduct, gabapentin lactam, has been investigated for its own distinct biological activities. nih.govwikipedia.org Studies suggest that the neuroprotective properties sometimes attributed to gabapentin may actually be associated with gabapentin lactam. nih.gov

Research indicates that gabapentin lactam exhibits neuroprotective and neurotrophic effects. researchgate.netmayflowerbio.com It has been shown to promote the survival of cultured central nervous system neurons, an effect potentially mediated by the opening of mitochondrial ATP-sensitive potassium (KATP) channels. nih.govmayflowerbio.comnih.gov In cultured hippocampal neurons, gabapentin lactam enhances the formation of dendritic filopodia and induces a network of F-actin-containing neurites. mayflowerbio.com

Further studies using rat hippocampal slices under ischemia-like conditions demonstrated that gabapentin lactam (at 100 µM) significantly reduced the induced release of the excitatory neurotransmitter [3H]glutamate by 42.5%. nih.govnih.gov This effect was completely blocked by the KATP channel antagonist glibenclamide, supporting the proposed mechanism of action involving these channels. nih.govnih.gov In contrast, while gabapentin itself also reduced glutamate (B1630785) release, gabapentin lactam was found to be more potent in certain neuroprotective assays. nih.govnih.gov Other research has also pointed to gabapentin lactam as a neuroprotective agent that may act on mitochondrial function. abbexa.com

Interestingly, some studies have explored creating new derivatives from gabapentin lactam itself. For example, a series of N-Mannich bases were synthesized from gabapentin lactam, which then showed antimicrobial activities. scispace.comjetir.org

Evaluation of Biological Effects in Non-Mammalian Models

The biological effects of gabapentin lactam have also been assessed in non-mammalian systems. In Xenopus laevis oocytes engineered to express human receptors, gabapentin showed no effect on GABAA receptors, glycine (B1666218) receptors, or G protein-coupled inwardly rectifying potassium (GIRK) channels. mdpi.com

In the context of tissue engineering, gabapentin lactam and its analogs were tested on ovine mesenchymal stem cells (MSCs). nih.gov The study found that these compounds could significantly increase MSC proliferation without altering their fundamental characteristics, suggesting potential applications in stimulating cell proliferation for regenerative medicine. nih.gov Another study investigated the antibacterial and antifungal properties of newly synthesized Mannich bases derived from gabapentin lactam, finding that they showed promising activity against pathogenic bacteria like E. coli, B. cereus, and B. subtilis, as well as the fungus C. albicans. scispace.com

In vivo Preclinical Pharmacokinetic Investigations in Animal Models

Use of Deuterated Analogs for Quantitative Animal Pharmacokinetic Studies

In the field of bioanalysis, stable isotope-labeled internal standards are crucial for achieving accurate and precise quantification of drugs in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Deuterated analogs of gabapentin and its related compounds, such as Gabapentin Lactam-d6, are synthesized for this purpose.

While specific studies detailing the use of this compound as an internal standard are not prevalent, the principle is well-established with other deuterated forms like Gabapentin-d4 and Gabapentin-d10. nih.govcaymanchem.comresearchgate.netlcms.czpsu.edu These deuterated standards are used to quantify gabapentin in various samples, including human serum and animal plasma. nih.govpsu.edu The use of a deuterated internal standard corrects for variability during sample preparation and analysis, such as extraction efficiency and matrix effects. psu.edu For instance, methods have been validated for quantifying gabapentin in human serum with a lower limit of quantitation of 10 ng/mL using Gabapentin-d10. nih.govresearchgate.net This approach ensures high precision and accuracy, which is essential for pharmacokinetic studies. nih.govpsu.edu

The table below illustrates typical parameters in an LC-MS/MS method using a deuterated internal standard for gabapentin analysis.

ParameterDetails
Analytical Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Analyte Gabapentin
Internal Standard Gabapentin-d4, Gabapentin-d10
Biological Matrix Human Plasma, Human Serum, Animal Tissue
Sample Preparation Protein Precipitation (e.g., with methanol (B129727) or acetonitrile)
Detection Mode Multiple Reaction Monitoring (MRM)
Linear Range Example 51 ng/mL to 8217 ng/mL
Lower Limit of Quantitation (LLOQ) Example 10 ng/mL to 51 ng/mL
This table is a composite representation from multiple sources. nih.govpsu.eduosu.edu

Assessment of Gabapentin Lactam Presence in Animal Tissues

Gabapentin lactam has been identified and quantified in animal tissues in various preclinical studies. Following the administration of gabapentin or its prodrugs, the presence of the lactam is often monitored as a metabolite or degradation product.

In a study involving the prodrug gabapentin enacarbil in rats and monkeys, plasma and blood were evaluated for gabapentin, the prodrug, and gabapentin lactam. fda.gov Analytical methods using LC-MS/MS were developed with a lower limit of quantitation for gabapentin lactam set at 0.02 μg/mL. fda.gov Another study focused on quantifying pharmaceuticals in fish tissues from various rivers detected gabapentin lactam in the fillets and livers of bream and carp, highlighting its presence as an environmental contaminant. researchgate.net The limits of quantification (LOQ) in this environmental study were established in the nanogram per gram range for fish tissue. researchgate.net

Histological studies in male rats treated orally with gabapentin showed only minor effects, such as some lymphocyte infiltration in the liver, with no major changes observed in the kidney, pancreas, or spleen. sysrevpharm.org A study in a transgenic mouse model of Huntington's disease investigated the pharmacokinetics of gabapentin lactam itself, finding that after administration, it yielded a mean plasma concentration near its effective concentration (EC50) for opening mitochondrial KATP channels. nih.gov This study also noted a significant reduction in neuronal inclusions in the brains of mice treated with the lactam. nih.gov

Research into the Degradation and Stability of Gabapentin Formulations

Gabapentin is known to be chemically unstable, particularly under conditions of heat and mechanical stress, where it undergoes intramolecular cyclization to form gabapentin lactam. researchgate.netnih.gov This degradation is a critical quality attribute to control in pharmaceutical formulations, as the lactam is considered a toxic impurity. researchgate.netgoogleapis.com The United States Pharmacopeia (USP) sets a limit of less than 0.4% for the lactam impurity in gabapentin products. nih.gov

The lactamization reaction involves a nucleophilic attack by the amine group on the carboxylate carbonyl, followed by the loss of a water molecule. nih.gov The rate of this degradation is influenced by several factors:

pH: The reaction is pH-dependent, with the minimum degradation rate observed around pH 5.5–6.0. sysrevpharm.orgnih.gov

Humidity: The effect of moisture is complex. Studies on milled gabapentin showed that the highest rate of lactam formation occurred under low humidity conditions (e.g., 5% relative humidity). nih.govresearchgate.net Conversely, increasing humidity levels (e.g., >31% RH) dramatically decreased the degradation rate, suggesting a stabilizing effect, possibly due to an annealing process that repairs crystal defects caused by milling. nih.govresearchgate.net

Mechanical Stress: Milling gabapentin increases its surface area and creates crystal defects, which accelerates the conversion to gabapentin lactam. nih.govresearchgate.netnih.gov

Excipients: Certain pharmaceutical excipients can catalyze lactam formation. casetext.com Studies have shown that excipients like lactose (B1674315) and PVP K30 can negatively impact gabapentin's stability, while others have little effect. casetext.comnih.gov

The table below summarizes findings on gabapentin degradation under different storage conditions.

ConditionObservationSource
Storage at 25°C and 60% RH for 1 year Lactam formation did not exceed 0.2% by weight. googleapis.comgoogle.com
Storage at 50°C and 5% RH (milled sample) Lactamization rate was greatest compared to higher humidity. nih.govresearchgate.net
Storage at 50°C and >31% RH (milled sample) Lactamization rate dramatically decreased. nih.govresearchgate.net
Aqueous Solution (pH dependent) Minimum degradation rate observed at pH 5.5-6.0. nih.gov
Aqueous Solution (pH 6.0) Lactam formation can be minimized or neglected. sysrevpharm.org
This table synthesizes data from multiple stability studies.

Development of Stability-Indicating Analytical Methods

To ensure the quality and safety of gabapentin formulations, which must contain no more than 0.5% by weight of the lactam impurity, robust stability-indicating analytical methods are required. google.comgoogle.com A method is considered stability-indicating if it can accurately quantify the active ingredient without interference from its degradation products, process impurities, or other excipients. science.gov

The primary analytical technique for this purpose is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . researchgate.netnih.gov Numerous HPLC methods have been developed and validated for the simultaneous determination of gabapentin and gabapentin lactam in bulk drug substances and finished pharmaceutical products. nih.govresearchgate.net

Key features of these developed HPLC methods include:

Separation: Effective separation is typically achieved on Cyano or C18 stationary phases. nih.govresearchgate.net

Mobile Phase: The mobile phase is often a buffered aqueous solution mixed with an organic modifier like acetonitrile (B52724) or methanol. The pH of the buffer is a critical parameter, with values ranging from acidic (pH 2.2) to near-neutral (pH 6.2) being reported to achieve optimal separation. nih.govresearchgate.net

Detection: UV detection is commonly used, with the wavelength set at 210 nm, where both gabapentin and its lactam show absorbance. nih.govresearchgate.net

Validation: These methods are rigorously validated for specificity, accuracy, precision, linearity, and robustness to ensure they are fit for purpose. nih.gov

In the context of these analytical methods, This compound plays a vital role. As a deuterated analogue, it is used as an internal standard, particularly in mass spectrometry-based detection methods like LC-MS/MS. Its use allows for the precise quantification of the non-deuterated gabapentin lactam that may form during stability testing, by correcting for variations in sample preparation and instrument response.

The table below provides examples of parameters used in validated stability-indicating HPLC methods for gabapentin and its lactam.

ParameterMethod 1Method 2Method 3
Column Brownlee Spheri-5 Cyano (250 mm × 4.6 mm, 5 µm) researchgate.netPhenomenex Luna Cyano (5 µm) nih.govWaters C18 (150 mm × 4.6 mm, 5 µm) researchgate.net
Mobile Phase Acetonitrile: 10 mM KH₂PO₄/K₂HPO₄ (8:92, v/v) researchgate.netMethanol:Acetonitrile:20 mM KH₂PO₄ (5:5:90, v/v/v) nih.govMethanol:Potassium dihydrogen orthophosphate solution (20:80, v/v) researchgate.net
pH 6.2 researchgate.net2.2 nih.gov6.2 researchgate.net
Flow Rate 1.0 mL/min researchgate.net1.25 mL/min nih.gov1.0 mL/min researchgate.net
Detection UV at 210 nm researchgate.netUV at 210 nm nih.govUV at 275 nm researchgate.net

These analytical methods are essential for evaluating the stability of different gabapentin formulations, assessing the impact of excipients and storage conditions, and ensuring that the final product meets the stringent regulatory limits for the lactam impurity. duq.edunih.gov

Computational Chemistry and Theoretical Modeling of Gabapentin Lactam D6

Quantum Chemical Calculations for Molecular Conformation and Energetics

Quantum chemical calculations are fundamental to determining the most stable three-dimensional structure (conformation) of a molecule and the energies associated with its various forms. For Gabapentin (B195806) Lactam-d6, these calculations elucidate the geometric parameters and thermodynamic stability of the molecule.

Detailed research findings based on Density Functional Theory (DFT) and high-level ab initio methods like G4MP2 have been employed to study the non-deuterated Gabapentin Lactam. researchgate.net These computational methods reveal that the formation of the lactam from its parent compound, Gabapentin, is a thermodynamically favorable process. researchgate.net The lactam structure is composed of a spiro junction connecting a five-membered lactam ring and a six-membered cyclohexane (B81311) ring. researchgate.netresearchgate.net X-ray crystallography data for the non-deuterated analog confirms that the cyclohexane ring predominantly adopts a stable chair conformation, while the lactam ring assumes an envelope conformation. researchgate.netresearchgate.net

Energetic analysis shows that the lactam form is significantly more stable than its precursor, Gabapentin. researchgate.net The thermodynamic stability of Gabapentin Lactam has been calculated to be -13.63 kcal/mol relative to the precursor, which explains the experimental tendency for the lactamization to occur. researchgate.net The primary conformational difference between Gabapentin and its lactam in the solid state is the position of the aminomethyl group, which is found to be axial in the lactam. researchgate.net The substitution of hydrogen with deuterium (B1214612) to create Gabapentin Lactam-d6 is not expected to significantly alter the electronic structure or the geometric conformation, but it will affect vibrational frequencies, which can be predicted using quantum chemical calculations.

ParameterCalculated Value (kcal/mol)MethodologySignificance
Thermodynamic Stability of Lactam-13.63DFT/G4MP2Indicates the lactam is much more stable than its open-chain precursor (Gabapentin). researchgate.net
Transition State Energy (Lactamization)+41.3DFT/G4MP2Represents the energy barrier for the formation of the lactam from the unstable R* conformer of Gabapentin. researchgate.net

Molecular Dynamics Simulations for Conformational Stability

While quantum chemical calculations provide a static picture of the most stable molecular conformation, Molecular Dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. MD simulations are used to assess the conformational stability of this compound in various environments, such as in a solvent, which mimics physiological conditions.

MD simulations track the movements of each atom in the molecule over a set period by solving Newton's equations of motion. nih.gov For this compound, an MD simulation would typically start with the optimized geometry obtained from quantum calculations. The simulation trajectory provides rich information about the flexibility of the molecule and the stability of its different parts.

Key parameters analyzed from an MD trajectory to assess conformational stability include:

Root Mean Square Fluctuation (RMSF): This parameter quantifies the fluctuation of individual atoms or residues around their average positions. High RMSF values indicate regions of high flexibility, whereas low values point to more rigid parts of the structure. For this compound, the spiro-carbon and adjacent atoms in the rings would be expected to show low fluctuation. biorxiv.org

By running simulations in different media (e.g., water, organic solvents), researchers can investigate how the environment influences the molecule's conformational preferences. nih.gov These simulations can confirm the stability of the chair conformation of the cyclohexane ring and the envelope conformation of the lactam ring, or reveal transitions to other, less stable forms.

MD ParameterPurposeInterpretation for Stability
Root Mean Square Deviation (RMSD)Measures the overall structural change of the molecule over time.A low, plateauing RMSD value suggests the molecule has reached a stable conformation. biorxiv.org
Root Mean Square Fluctuation (RMSF)Measures the flexibility of individual atoms or groups within the molecule.Low RMSF values for the ring structures would indicate high rigidity and stability. biorxiv.org
Hydrogen Bond AnalysisTracks the formation and breaking of intramolecular and intermolecular hydrogen bonds.Persistent intramolecular hydrogen bonds can contribute significantly to conformational stability.

In silico Prediction of Reaction Pathways and Degradation Kinetics

Theoretical modeling is a powerful tool for predicting the chemical reactions a molecule might undergo, including its degradation pathways and the speed (kinetics) of these reactions. For this compound, the primary degradation pathway of concern is its formation from the parent drug, Gabapentin.

The conversion of Gabapentin to Gabapentin Lactam is an intramolecular cyclization reaction, which is a common degradation pathway for gabapentin under conditions of low humidity or mild pH. researchgate.netnih.gov Computational studies have mapped out the energy landscape for this reaction. researchgate.net The process involves the nucleophilic attack of the amine group on the carboxylic acid group, leading to the formation of the five-membered lactam ring and the elimination of a water molecule. nih.gov

Theoretical calculations have identified the transition state for this reaction, which is the highest energy point along the reaction coordinate. The energy of this transition state determines the activation energy of the reaction and, consequently, its rate. researchgate.net Studies have shown that the energy profile, and thus the rate of lactamization, is dependent on pH. researchgate.net Furthermore, kinetic models for the solid-state degradation describe the process as an irreversible two-step autocatalytic reaction. nih.gov

The presence of deuterium atoms in this compound can influence its degradation kinetics through the kinetic isotope effect (KIE). Because deuterium is heavier than hydrogen, bonds involving deuterium (C-D) have a lower vibrational frequency than corresponding C-H bonds. This can lead to a higher activation energy for reactions that involve breaking these bonds, typically resulting in a slower reaction rate. While the six deuterium atoms in this compound are on the cyclohexane ring and not directly involved in the bond-breaking/forming steps of lactam hydrolysis (the reverse reaction), their presence can still have a secondary KIE on the stability of transition states, a factor that can be precisely modeled using computational methods.

Future Perspectives and Emerging Research Directions for Gabapentin Lactam D6

Advancements in High-Throughput Analytical Methodologies

The demand for faster and more efficient analytical methods in drug discovery and development is a significant driver of innovation. Gabapentin (B195806) Lactam-d6 is integral to the precise quantification of gabapentin and its lactam impurity, and its application is evolving with the advent of high-throughput technologies.

Modern analytical laboratories are increasingly adopting automated systems that significantly reduce sample analysis time. Technologies such as Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) and Acoustic Ejection Mass Spectrometry (AEMS) are at the forefront of this shift. acs.orgsciex.com HDX-MS provides insights into protein conformation and dynamics, and while not directly used for quantifying Gabapentin Lactam-d6, the high-throughput principles and automation involved are transferable to quantitative LC-MS workflows. acs.org For instance, the Echo® MS+ system can analyze compounds directly from microtiter plates in minutes, a significant improvement over traditional LC-MS methods. sciex.com

Ultra-High-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) remains a cornerstone for quantitative analysis. The evolution of UPLC systems to handle higher backpressures allows for the use of longer columns or higher flow rates, which can increase peak capacity and shorten separation times without sacrificing resolution. researchgate.net Subzero-temperature UPLC is another innovation that reduces back-exchange in deuterium-labeled compounds, enhancing analytical accuracy for complex biological samples. acs.org These advancements enable the processing of a larger number of samples, which is crucial in large-scale clinical trials or metabolomics studies where this compound would be used as an internal standard. iris-biotech.de The integration of sophisticated software streamlines data acquisition and analysis, further accelerating the workflow. sciex.com

Table 1: Comparison of High-Throughput Analytical Techniques

TechniquePrincipleKey Advantages for Isotope-Labeled StandardsTypical Throughput
UPLC-MS/MS Chromatographic separation followed by mass-based detection and quantification.High sensitivity, specificity, and established methodology for quantitative analysis. nih.gov10-30 samples/hour
HDX-MS Automation Automated sample handling for hydrogen-deuterium exchange experiments.Principles of automation and rapid handling are applicable to quantitative workflows, minimizing deuterium (B1214612) back-exchange. acs.orgUp to 50 samples/hour
AEMS Uses acoustic energy to transfer nanoliter-scale droplets directly into a mass spectrometer.Extremely rapid analysis, eliminates the need for chromatographic separation, direct analysis from DMSO plates. sciex.com>1 sample/second

Integration into Pharmaceutical Quality by Design (QbD) Frameworks

Quality by Design (QbD) is a systematic approach to pharmaceutical development that emphasizes proactive product and process understanding to ensure quality is built into the final product. journaljpri.com While this compound is not a therapeutic agent itself, as a critical reagent used in the quality control of gabapentin drug products, its own manufacturing and characterization fall under the QbD paradigm. synzeal.com

Under QbD, the first step is to define a Quality Target Product Profile (QTPP). For this compound, the QTPP would focus on its role as an internal standard. Key elements would include high isotopic purity, chemical purity, and stability. mfds.go.kr From the QTPP, Critical Quality Attributes (CQAs) are identified. CQAs are physical, chemical, or biological properties that must be controlled to ensure the desired product quality. mfds.go.kr For this compound, the most critical CQA is the isotopic enrichment (percentage of deuterium incorporation) and the absence of unlabeled Gabapentin Lactam.

The manufacturing process is then designed to control Critical Process Parameters (CPPs)—parameters that can affect the CQAs. For the synthesis of this compound, CPPs might include reaction temperature, pressure, and the purity of deuterated starting materials. A "design space" is then established, which is the multidimensional combination of input variables and process parameters that have been demonstrated to provide assurance of quality. nih.gov Operating within this design space ensures that the resulting this compound consistently meets its predefined quality standards. A final control strategy, including raw material specifications and in-process controls, ensures robust and reproducible manufacturing. journaljpri.com

Table 2: Application of QbD Principles to this compound Manufacturing

QbD ElementDefinitionExample for this compound
QTPP A prospective summary of the quality characteristics of a drug product that ideally will be achieved to ensure the desired quality. mfds.go.krHigh-purity, stable, deuterated internal standard for accurate quantification of Gabapentin Lactam.
CQA A physical, chemical, or biological attribute that should be within an appropriate limit to ensure the desired product quality. journaljpri.comIsotopic Purity (e.g., >98% d6), Chemical Purity (e.g., >99%), absence of residual solvents and unlabeled species.
CPP A process parameter whose variability has an impact on a CQA and therefore should be monitored or controlled. journaljpri.comTemperature and duration of the deuteration reaction; purification parameters (e.g., crystallization conditions).
Control Strategy A planned set of controls derived from product and process understanding that assures process performance and product quality. mfds.go.krSpecification testing of raw materials, in-process monitoring of reaction completion, final product testing via NMR and MS for purity and isotopic distribution.

Novel Synthetic Routes for Isotopic Labeling and Analog Preparation

Research into novel synthetic methodologies provides pathways to more efficient, cost-effective, and selective isotopic labeling. The synthesis of this compound can be approached through several strategies, with ongoing research aiming to improve yield and isotopic incorporation.

One common method involves the use of commercially available deuterated precursors in a known synthetic route for the unlabeled compound. symeres.com For instance, the synthesis of Gabapentin Lactam often proceeds from 1,1-cyclohexanediacetic acid monoamide via a Hofmann reaction. A novel route could involve the synthesis of a deuterated version of this monoamide, which would then be cyclized to form the desired deuterated lactam.

Another approach is through hydrogen-deuterium exchange (H/D exchange) reactions on the pre-formed Gabapentin Lactam molecule. symeres.com This late-stage functionalization can be advantageous by reducing the number of synthetic steps involving expensive deuterated reagents. Research in this area focuses on developing more selective and efficient catalysts and reaction conditions that can target specific C-H bonds for deuteration without compromising the integrity of the rest of the molecule.

Furthermore, the development of multicomponent reactions, such as the Ugi reaction, offers a streamlined approach to creating libraries of complex molecules. jetir.org While perhaps overly complex for the direct synthesis of this compound, these methods are being explored for the rapid preparation of various gabapentin analogs and other spiro-lactam structures. jetir.orgscispace.com These novel analogs could serve as new tools for biological research or as alternative internal standards.

Table 3: Potential Synthetic Routes for this compound

Synthetic StrategyDescriptionPotential Advantages
Deuterated Precursor Synthesis Incorporating deuterium at an early stage by using deuterated starting materials in a multi-step synthesis. symeres.comPrecise control over the location of deuterium atoms.
Late-Stage H/D Exchange Exchanging specific hydrogen atoms for deuterium on the fully formed Gabapentin Lactam molecule using a catalyst. symeres.comPotentially more cost-effective by using deuterated reagents only in the final step.
Intramolecular Cyclization Degradation or directed cyclization of Gabapentin-d6 to form this compound. researchgate.netA direct route if the corresponding deuterated parent drug is available.

Q & A

Q. What are the critical considerations for synthesizing Gabapentin Lactam-d6 with high isotopic purity?

Synthesis requires deuterium substitution at six hydrogen positions (C9H9D6NO) to achieve a molecular weight of 159.26 g/mol . Key steps include:

  • Using deuterated reagents (e.g., D2O or deuterated solvents) to minimize isotopic dilution.
  • Validating isotopic purity via nuclear magnetic resonance (NMR) and mass spectrometry (MS), targeting ≥98% deuterium incorporation .
  • Monitoring lactam ring stability under reaction conditions to avoid hydrolysis or racemization .

Q. How is this compound employed as an internal standard in pharmacokinetic studies?

  • Methodology : It is used in LC-MS/MS to quantify endogenous gabapentin levels. Key parameters include:
  • Matching ionization efficiency with non-deuterated gabapentin to ensure consistent response factors.
  • Optimizing chromatographic separation to resolve isotopic peaks (e.g., using C18 columns with 0.1% formic acid in mobile phase) .
    • Calibration : Prepare a standard curve with deuterated and non-deuterated analogs to correct for matrix effects .

Q. What analytical techniques are most reliable for quantifying this compound in biological matrices?

  • LC-MS/MS : Offers high sensitivity (LOQ ≤1 ng/mL) and specificity by monitoring transitions like m/z 159 → 141 .
  • Challenges : Ensure deuterium retention during sample preparation (e.g., avoid acidic conditions that promote H-D exchange) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound stability data across studies?

  • Root Cause Analysis : Discrepancies may arise from:
  • Degradation under varying pH/temperature (e.g., lactam ring hydrolysis in aqueous solutions above pH 7) .
  • Differences in storage conditions (lyophilized vs. solution states) .
    • Mitigation : Conduct accelerated stability studies (ICH Q1A guidelines) with controlled humidity and temperature .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.